molecular formula C12H18O4Si B13816414 Methyl 4-methoxy-3-trimethylsilyloxybenzoate CAS No. 55590-91-5

Methyl 4-methoxy-3-trimethylsilyloxybenzoate

Cat. No.: B13816414
CAS No.: 55590-91-5
M. Wt: 254.35 g/mol
InChI Key: KBCFBQHJWCDVHH-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-trimethylsilyloxybenzoate is a synthetic aromatic ester featuring a benzoate backbone substituted with a methoxy group at the 4-position and a trimethylsilyloxy (TMS) group at the 3-position. The compound’s structure combines electron-donating (methoxy) and sterically bulky (TMS) substituents, making it a versatile intermediate in organic synthesis. The TMS group acts as a protecting moiety for hydroxyl groups, enabling selective reactivity in multi-step reactions.

Properties

CAS No.

55590-91-5

Molecular Formula

C12H18O4Si

Molecular Weight

254.35 g/mol

IUPAC Name

methyl 4-methoxy-3-trimethylsilyloxybenzoate

InChI

InChI=1S/C12H18O4Si/c1-14-10-7-6-9(12(13)15-2)8-11(10)16-17(3,4)5/h6-8H,1-5H3

InChI Key

KBCFBQHJWCDVHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

  • Protection or introduction of the trimethylsilyloxy group on the hydroxy position of the aromatic ring.
  • Methylation of the carboxylic acid group to form the methyl ester.

This approach is commonly executed starting from hydroxy-substituted methyl benzoates or their corresponding hydroxybenzoic acids.

Silylation Step

The introduction of the trimethylsilyloxy group is typically achieved by reacting the hydroxy group of the aromatic compound with a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base. The reaction conditions are optimized to selectively silylate the phenolic hydroxyl without affecting other functional groups.

  • Reagents: Trimethylsilyl chloride (TMSCl), base (e.g., triethylamine or imidazole)
  • Solvents: Anhydrous solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)
  • Conditions: Typically carried out under inert atmosphere (nitrogen or argon) at temperatures ranging from 0°C to room temperature to avoid side reactions.

The reaction proceeds via nucleophilic attack of the phenolic oxygen on the silicon atom of TMSCl, leading to the formation of the trimethylsilyloxy ether. The base scavenges the released hydrochloric acid to drive the reaction forward.

Methylation Step

The methylation of the carboxylic acid to form the methyl ester can be achieved by:

  • Direct methylation of the corresponding hydroxybenzoic acid using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Alternatively, esterification via acid-catalyzed reaction with methanol under reflux conditions.

A notable method involves using dimethyl sulfate in aqueous or mixed solvent systems, which provides high yields and purity without complicated purification steps. The methylation is typically conducted with a slight molar excess of dimethyl sulfate relative to the hydroxyl and carboxyl groups to ensure complete methylation.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product Yield (%)
1 Methyl 4-hydroxy-3-methoxybenzoate Trimethylsilyl chloride, triethylamine, DMF, N2 atmosphere, 0-25 °C This compound ~67%
2 4-Hydroxy-3-trimethylsilyloxybenzoic acid (if starting from acid) Dimethyl sulfate, aqueous solution, base, room temperature This compound High yield

Alternative Methods and Considerations

  • Use of other silylating agents such as tert-butyldimethylsilyl chloride or phenyldimethylsilyl chloride is possible but trimethylsilyl chloride remains preferred due to ease of removal and reactivity.
  • The reaction atmosphere is preferably inert (nitrogen or argon) to avoid moisture-induced hydrolysis of silyl ethers.
  • Bases such as triethylamine are preferred for their efficiency in scavenging HCl and compatibility with the reagents.
  • The temperature range for silylation is typically from -20 °C to 45 °C, with 5-25 °C being optimal to balance reaction rate and selectivity.
  • Purification generally involves concentration under reduced pressure and chromatographic techniques to isolate the pure silylated ester.

Analytical Data and Research Outcomes

Yield and Purity

  • The silylation reaction yields this compound in approximately 67% isolated yield under optimized conditions.
  • Methylation using dimethyl sulfate in aqueous solution provides high purity products with minimal side reactions and high overall yield.

Structural Confirmation

  • The compound’s structure is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
  • Molecular formula: C12H18O4Si
  • Molecular weight: 254.35 g/mol
  • CAS Number: 27798-53-4

Stability and Reactivity

  • The trimethylsilyloxy group can be selectively removed by treatment with metal hydroxides or ammonium fluoride reagents, enabling further functionalization.
  • The silyl ether protects the phenolic hydroxyl during subsequent synthetic steps, enhancing selectivity and yield.

Summary Table of Preparation Methods

Parameter Method 1: Silylation + Methylation Method 2: Direct Methylation + Silylation (less common)
Starting Material Methyl 4-hydroxy-3-methoxybenzoate 4-Hydroxy-3-trimethylsilyloxybenzoic acid
Silylating Agent Trimethylsilyl chloride Trimethylsilyl chloride
Methylating Agent Dimethyl sulfate Dimethyl sulfate or methanol + acid
Base Triethylamine or imidazole Triethylamine or imidazole
Solvent DMF, DMSO, or THF Aqueous or mixed solvents
Temperature Range 0 to 25 °C Room temperature or reflux
Atmosphere Inert (N2 or Ar) Inert or ambient
Yield ~67% (silylation step) High overall yield
Purification Concentration in vacuo, chromatographic purification Similar purification methods
Notes Selective silylation protects phenolic OH for further use Methylation in aqueous phase avoids toxic solvents

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsiloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsiloxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-Methoxy-3-(trimethylsiloxy)benzoic acid.

    Reduction: Formation of 4-Methoxy-3-(trimethylsiloxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.

    Medicine: Research on its derivatives explores potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the methoxy group undergoes electron transfer processes, leading to the formation of reactive intermediates. In reduction reactions, the ester group is targeted by reducing agents, resulting in the cleavage of the ester bond and formation of an alcohol.

Comparison with Similar Compounds

The following analysis compares Methyl 4-methoxy-3-trimethylsilyloxybenzoate with structurally and functionally related compounds, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Structural Analogues
Compound Name Substituents Key Features
This compound 4-OCH₃, 3-OSi(CH₃)₃ TMS group enhances lipophilicity and acid-labile protection .
Methyl 4-(benzyloxy)-3-hydroxybenzoate 4-OBn, 3-OH Benzyloxy group requires hydrogenolysis for deprotection; polar hydroxy group increases solubility .
Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate CF₃, keto-ester Trifluoromethyl group imparts strong electron-withdrawing effects, influencing reactivity .
Metsulfuron methyl ester () Triazine, sulfonylurea, OCH₃ Agrochemical use; triazine core enables herbicidal activity via ALS inhibition .

Key Observations :

  • Electronic Effects : The TMS group in the target compound is less electron-withdrawing compared to trifluoromethyl () but provides steric shielding. Methoxy and benzyloxy groups are electron-donating, altering aromatic ring reactivity .
  • Protection Strategies : TMS groups (target) are cleaved under mild acidic conditions, whereas benzyloxy groups () require catalytic hydrogenation, impacting synthetic workflows .
Physicochemical Properties
Property Methyl 4-Methoxy-3-TMS-Benzoate Methyl 4-Benzyloxy-3-Hydroxybenzoate Metsulfuron Methyl Ester
Lipophilicity (LogP) High (TMS group) Moderate (Bn group) Low (polar sulfonylurea)
Solubility Low in water Moderate (due to -OH) High (ionic sulfonylurea)
Stability Acid-labile Stable to acid, labile to H₂/Pd Hydrolytically stable

Notes:

  • The TMS group increases lipophilicity, making the target compound less water-soluble than hydroxy- or sulfonylurea-containing analogs .
  • Stability differences highlight the TMS group’s utility in transient protection during synthesis compared to robust agrochemicals like metsulfuron .

Biological Activity

Methyl 4-methoxy-3-trimethylsilyloxybenzoate, also known as a derivative of p-anisic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a trimethylsilyloxy group, which may enhance its stability and bioactivity. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H16O4Si\text{C}_12\text{H}_{16}\text{O}_4\text{Si}

This structure contributes to its unique properties and potential interactions within biological systems.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study:
A study demonstrated that benzoate esters, including derivatives like this compound, showed remarkable free radical scavenging activity. The antioxidant capacity was measured using various assays, including DPPH and ABTS tests, where the compound displayed a high percentage of inhibition compared to control samples .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens.

Research Findings:

  • Bactericidal Effects: In vitro studies reported that this compound exhibited bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 0.5 to 2 mg/mL .
  • Fungicidal Activity: The compound also demonstrated antifungal properties, particularly against Candida species, with MIC values ranging from 1 to 4 mg/mL .

Cytotoxicity

Evaluating the cytotoxic effects of this compound on human cell lines is essential for assessing its safety profile.

Findings:
In studies involving human Chang liver cell lines, the compound exhibited cytotoxic effects at higher concentrations (IC50 values around 50 µg/mL). However, at lower concentrations, it did not significantly affect cell viability, indicating a potential therapeutic window .

Data Tables

Biological ActivityTest OrganismMIC (mg/mL)IC50 (µg/mL)
Antioxidant---
BactericidalS. aureus0.5-
BactericidalE. coli2-
FungicidalC. albicans1-
CytotoxicityChang liver-50

Q & A

Basic: What are the critical steps in synthesizing Methyl 4-methoxy-3-trimethylsilyloxybenzoate, and how can purity be optimized?

Answer:

  • Synthesis Steps :
    • Protection of hydroxyl groups : Use trimethylsilyl chloride (TMSCl) to protect the hydroxyl group at the 3-position, ensuring anhydrous conditions to prevent hydrolysis .
    • Esterification : React the protected intermediate with methanol under acidic catalysis to form the methyl ester .
    • Purification : Employ column chromatography (e.g., silica gel eluted with ethyl acetate/petroleum ether gradients) to isolate the product .
  • Purity Optimization :
    • Monitor reaction progress via TLC.
    • Use high-purity solvents and reagents to minimize side products.
    • Perform recrystallization or repeated chromatography if impurities persist .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

TechniqueApplicationMethodological ConsiderationsReferences
1H/13C NMR Confirm structure and substituent positionsUse deuterated solvents (e.g., CDCl3) and compare shifts to analogous compounds (e.g., δ ~3.8 for methoxy, δ ~0.1-0.3 for TMS groups) .
HPLC Assess purityC18 column with methanol/water gradient (e.g., 70:30 to 90:10) .
FT-IR Identify functional groups (ester, TMS)Look for C=O stretch (~1720 cm⁻¹) and Si-O-C (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in spectral data during derivative synthesis?

Answer:

  • Common Issues :
    • Signal splitting in NMR : May arise from residual moisture (hydrolysis of TMS groups) or rotamers. Dry samples thoroughly and analyze at higher temperatures .
    • Unexpected HPLC peaks : Likely due to incomplete purification or degradation. Re-run chromatography with stricter solvent gradients .
  • Strategies :
    • Use 2D NMR (e.g., COSY, HMBC) to confirm connectivity .
    • Compare data with computationally predicted spectra (DFT calculations) .

Advanced: What factors influence the compound’s stability during storage and experimental use?

Answer:

  • Key Stability Risks :
    • Moisture sensitivity : TMS groups hydrolyze readily. Store under inert gas (N2/Ar) in sealed containers with desiccants .
    • Thermal degradation : Avoid prolonged exposure to temperatures >40°C.
  • Mitigation Strategies :
    • Use anhydrous solvents (e.g., DMF, THF) during reactions .
    • Monitor degradation via periodic HPLC analysis .

Basic: What are common side reactions during synthesis, and how are they minimized?

Answer:

  • Side Reactions :
    • Over-silylation : Excess TMSCl can lead to multiple silylations. Use stoichiometric TMSCl and monitor reaction time .
    • Ester hydrolysis : Acidic/basic conditions may cleave the methyl ester. Maintain neutral pH during workup .
  • Optimization :
    • Employ protecting groups (e.g., benzyl for methoxy) in multi-step syntheses .

Advanced: How can computational methods predict reactivity in further derivatization?

Answer:

  • Electronic Effects :
    • Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites .
    • Analyze Hammett σ values for substituents (e.g., methoxy’s electron-donating effect) to predict reaction rates .
  • Case Study :
    • TMS groups increase steric hindrance but stabilize intermediates via hyperconjugation. Molecular dynamics simulations can model steric effects .

Advanced: What protocols ensure reproducibility in scaled-up synthesis?

Answer:

  • Critical Parameters :

    ParameterOptimal RangeImpact on YieldReference
    Reaction temperature25–30°CPrevents TMS hydrolysis
    Solvent purity≥99.9%Reduces side reactions
    ChromatographyEthyl acetate:PE (1:4)Balances resolution and speed
  • Documentation : Maintain detailed logs of reagent batches and environmental conditions (humidity, temperature) .

Basic: How is the compound’s solubility profile determined for reaction planning?

Answer:

  • Experimental Approach :
    • Test solubility in polar (e.g., MeOH, DMSO) and non-polar solvents (e.g., hexane).
    • Use Hansen solubility parameters to predict miscibility .
  • Typical Results :
    • High solubility in THF and dichloromethane due to ester and TMS groups .

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